molecular formula C17H19N5O B15293156 Hydroxyanastrozole

Hydroxyanastrozole

货号: B15293156
分子量: 309.4 g/mol
InChI 键: OQTXFTNVWHOUNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxyanastrozole is a major metabolite of the aromatase inhibitor Anastrozole, which is a key medication used in the treatment of hormone receptor-positive breast cancer in postmenopausal women . The formation of this compound occurs in the liver primarily through oxidation reactions mediated by cytochrome P450 enzymes, including CYP3A4 . This compound is frequently quantified in pharmacokinetic studies to understand the metabolic profile and inter-individual variability in patients undergoing Anastrozole therapy . Research has demonstrated that there is significant variation in the plasma concentrations of both Anastrozole and its metabolites among individuals, which may have implications for the drug's efficacy and the occurrence of adverse effects . The chemical formula of this compound is C17H19N5O, and it has an average molecular weight of 309.373 g/mol . As a reference standard, this compound is vital for analytical methods, such as LC-MS/MS, that are used to monitor drug metabolism and conduct therapeutic drug monitoring, helping to advance personalized medicine approaches in oncology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C17H19N5O

分子量

309.4 g/mol

IUPAC 名称

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3-hydroxy-2-methylpropanenitrile

InChI

InChI=1S/C17H19N5O/c1-16(2,8-18)14-4-13(7-22-12-20-11-21-22)5-15(6-14)17(3,9-19)10-23/h4-6,11-12,23H,7,10H2,1-3H3

InChI 键

OQTXFTNVWHOUNW-UHFFFAOYSA-N

规范 SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(CO)C#N

产品来源

United States

化学反应分析

Formation via Oxidation

Hydroxyanastrozole is generated through the oxidative hydroxylation of anastrozole. Key findings include:

1.1 Enzymes Involved

  • CYP3A4 is the primary cytochrome P450 enzyme responsible for this reaction, with significant contributions from CYP3A5 and CYP2C8 .

  • In vitro studies using human liver microsomes (HLMs) demonstrated strong correlation (r = 0.96, P = 0.0005) between this compound formation and CYP3A activity .

1.2 Kinetic Parameters

ParameterValueSource
K<sub>m</sub>Close to CYP3A4 valuesHLMs
Inhibition>90% inhibition by CYP3A-selective inhibitors

Glucuronidation

After oxidation, this compound undergoes glucuronidation to form this compound glucuronide:

2.1 Enzymatic Pathway

  • UGT1A4 is the predominant uridine 5'-diphosphoglucuronosyltransferase (UGT) isoform catalyzing this reaction .

  • In HLMs, glucuronidation activity correlated strongly (r = 0.72, P < 0.0001) with imipramine N-glucuronidation, a UGT1A4 marker .

2.2 Quantitative Significance

  • In vivo, over 80% of this compound exists as conjugated metabolites in plasma .

  • This compound glucuronide is the major circulating form, alongside unconjugated this compound .

Other Metabolic Pathways

While triazole is cited as a major metabolite of anastrozole in some sources, recent in vitro studies failed to detect N-dealkylation products . This suggests oxidative hydroxylation and glucuronidation dominate anastrozole metabolism.

In Vivo Concentrations and Correlations

Plasma analyses of breast cancer patients revealed:

MetaboliteMedian Plasma ConcentrationRange (ng/mL)
Free this compound32.20.0–98.8
This compound conjugates4.20.0–54.4
  • Wide inter-patient variability in free this compound levels was observed, likely due to genetic polymorphisms in CYP3A4 and UGT1A4 .

  • No significant correlation (r = 0.10, P = 0.18) was found between anastrozole and its conjugate concentrations .

Comparative Metabolic Pathways

ParameterIn Vitro (HLMs)In Vivo (Patients)
Primary OxidationCYP3A4 > CYP3A5 > CYP2C8 CYP3A4-dependent
GlucuronidationUGT1A4-catalyzed Predominant conjugation
N-dealkylationNot detected Triazole reported but unconfirmed

This compound’s metabolic profile underscores the critical role of CYP3A4 and UGT1A4 in its disposition. These findings provide a foundation for understanding inter-individual variability in anastrozole pharmacokinetics and potential drug interactions.

相似化合物的比较

Comparative Analysis with Similar Compounds

Metabolic Pathways and Enzyme Specificity

Table 1: Key Metabolic Parameters of Hydroxyanastrozole vs. Other Aromatase Inhibitor Metabolites

Compound Parent Drug Primary Metabolic Pathway Major Enzymes Involved Major Metabolites Km (μM) Vmax (pmol/min/pmol P450)
This compound Anastrozole Hydroxylation + Glucuronidation CYP3A4/5, UGT1A4 This compound glucuronide 13.9–21.5* 0.01–0.02*
17-Dihydroexemestane Exemestane Reduction + Glucuronidation CYP3A4, UGT2B17 17-Dihydroexemestane glucuronide 14.5† 137† (Vmax/Km)
Carbinol metabolite Letrozole Oxidation + Glucuronidation CYP3A4, CYP2A6 Letrozole glucuronide N/A N/A

*Data from HLMs and expressed CYP3A4/5 ; †Data from expressed UGT2B17 .

  • This compound :

    • Formed via CYP3A4/5-mediated hydroxylation of anastrozole, with a biphasic kinetic profile (high- and low-affinity components) in human liver microsomes (HLMs) .
    • Glucuronidation is primarily mediated by UGT1A4 , with minimal contribution from other UGT isoforms .
    • Km values for CYP3A4 (13.9 μM) and CYP3A5 (21.5 μM) indicate moderate substrate affinity, while Vmax values (0.01–0.02 pmol/min/pmol P450) suggest slower catalytic rates compared to exemestane’s metabolites .
  • Exemestane (17-Dihydroexemestane) :

    • Metabolized via CYP3A4-mediated reduction followed by UGT2B17 glucuronidation , exhibiting higher catalytic efficiency (Vmax/Km = 137 nl/min/mg) than this compound .
  • Letrozole (Carbinol Metabolite): Dual oxidation by CYP3A4 and CYP2A6, with glucuronidation pathways less characterized compared to anastrozole .
Pharmacokinetic and Clinical Implications

Table 2: Pharmacokinetic and Clinical Comparisons

Parameter This compound 17-Dihydroexemestane Letrozole Carbinol Metabolite
Plasma Prevalence 0.62 ng/mL (conjugated)‡ Major urinary metabolite§ Major urinary metabolite¶
Drug Interactions CYP3A inhibitors (e.g., ketoconazole) reduce formation by >80% in vitro CYP3A4 inducers may alter exposure Limited data
Variability 11-fold interpatient variability in plasma levels Influenced by UGT2B17 polymorphisms Unknown

‡Data from patient plasma after β-glucuronidase treatment ; §Pfizer (2007); ¶FDA (2004).

  • Exemestane Metabolites :

    • UGT2B17 polymorphisms significantly affect 17-dihydroexemestane glucuronidation, contributing to variable drug clearance .
Structural and Functional Differences
  • This compound : Exact hydroxylation site remains unconfirmed, though hypothesized to occur at the methyl group .
  • Exemestane : The 17-keto reduction site is well-characterized, and its metabolite retains anti-aromatase activity .
  • Letrozole : Structural differences (benzyltriazole vs. anastrozole’s triazole) result in distinct metabolic fates, though both require CYP3A4 for primary oxidation .

生物活性

Hydroxyanastrozole, a metabolite of anastrozole, is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition leads to a significant reduction in circulating estrogen levels, which is crucial for the growth of estrogen-dependent tumors. Research indicates that this compound and its parent compound anastrozole effectively lower estradiol (E2) and estrone (E1) levels in postmenopausal women with breast cancer. In clinical studies, anastrozole has been shown to decrease intratumoral estrogen levels by up to 89% after treatment .

Pharmacokinetics

This compound is primarily metabolized in the liver through N-dealkylation and hydroxylation, leading to various metabolites including glucuronides. The pharmacokinetic profile indicates a mean half-life of approximately 50 hours, allowing for once-daily dosing . The plasma concentrations of this compound can vary significantly among individuals due to genetic factors influencing metabolism .

Clinical Efficacy

Clinical trials have demonstrated that anastrozole, and by extension this compound, provides superior outcomes compared to older therapies like tamoxifen. For instance:

  • Adjuvant Therapy : In the ATAC trial, postmenopausal women treated with anastrozole showed improved disease-free survival compared to those receiving tamoxifen .
  • Chemoprevention : The IBIS-II trial indicated that anastrozole significantly reduced the incidence of invasive breast cancer in high-risk postmenopausal women compared to placebo .

Side Effects and Tolerability

Common side effects associated with this compound treatment include hot flashes (35%), fatigue (17%), and headaches (13%). Notably, musculoskeletal complaints can lead to therapy discontinuation in some patients. However, overall tolerability appears favorable compared to tamoxifen, particularly concerning thromboembolic events .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound anastrozole:

Parameter This compound Anastrozole
Aromatase InhibitionYesYes
Estrogen Level ReductionSignificantSignificant
Half-Life~50 hours~50 hours
Common Side EffectsHot flashes, fatigueHot flashes, fatigue
Clinical Trial EfficacyComparableSuperior to tamoxifen

Case Studies

  • Case Study on Inter-Individual Variability : A study involving 191 patients demonstrated significant inter-individual variability in plasma concentrations of anastrozole and its metabolites, impacting estrogen suppression efficacy. This underscores the importance of personalized medicine approaches for optimizing treatment regimens .
  • Long-Term Follow-Up Study : The MAP3 trial followed 4,500 postmenopausal women at risk for breast cancer over five years, revealing a 65% reduction in invasive breast cancers among those treated with exemestane versus placebo. While this compound was not directly tested here, it highlights the potential for aromatase inhibitors in chemoprevention strategies .

常见问题

Basic Research Questions

Q. What methodologies are used to identify the primary cytochrome P450 (CYP) isoforms responsible for hydroxyanastrozole metabolism?

  • Methodological Answer : Use in vitro microsomal assays with human liver microsomes (HLMs) and recombinant CYP isoforms to quantify metabolite formation rates. Employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9) to assess inhibitory effects . For example, troleandomycin (CYP3A inhibitor) reduced this compound formation by 80% in HLMs, while trimethoprim (CYP2C8 inhibitor) showed minimal inhibition (~11%) . Correlate metabolic rates with isoform-specific activity using Spearman rank analysis (e.g., r = 0.96 between 1 µM and 20 µM anastrozole metabolism) .

Q. How should researchers design experiments to assess this compound formation kinetics?

  • Methodological Answer : Conduct Michaelis-Menten kinetic analyses using recombinant CYP3A4/3A5 and CYP2C8 enzymes. Measure Vmax (maximal velocity) and Km (substrate affinity) under varying substrate concentrations (e.g., 1–50 µM anastrozole). For instance, CYP3A4 exhibited a Km of 13.9 µM and Vmax of 0.02 pmol·min⁻¹·pmol⁻¹ P450 . Include negative controls (e.g., heat-inactivated enzymes) and triplicate runs to ensure reproducibility.

Q. What experimental controls are critical for validating this compound metabolic stability studies?

  • Methodological Answer :

  • Use chemical inhibitors at validated concentrations (e.g., 1 mM ketoconazole for CYP3A).
  • Include NADPH-free controls to confirm CYP-dependent metabolism.
  • Validate assay sensitivity with positive controls (e.g., testosterone for CYP3A4 activity).
  • Replicate experiments across multiple HLM batches to account for inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP isoform contributions to this compound metabolism across studies?

  • Methodological Answer : Perform correlation analyses between metabolite formation rates and isoform-specific marker activities (e.g., CYP3A4-mediated midazolam hydroxylation). If CYP2C8 inhibition data conflict (e.g., quercetin vs. trimethoprim), conduct enzyme kinetic studies to calculate inhibition constants (Ki) and assess competitive vs. non-competitive mechanisms . For example, trimethoprim’s low inhibition (<22%) suggests CYP2C8 plays a minor role despite earlier correlations .

Q. What statistical approaches are optimal for analyzing inter-individual variability in this compound metabolism?

  • Methodological Answer : Apply multivariate regression models to correlate metabolic rates with demographic/genetic variables (e.g., CYP3A5 polymorphisms). Use Mann-Whitney U tests for non-normal distributions (common in small HLM panels). For high-throughput data, employ principal component analysis (PCA) to identify dominant metabolic pathways .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound pharmacokinetics?

  • Methodological Answer :

  • Incorporate physiologically based pharmacokinetic (PBPK) modeling using in vitro kinetic parameters (e.g., Km, Vmax).
  • Adjust for hepatic blood flow and protein binding differences.
  • Validate models against clinical anastrozole clearance data to refine predictions .

Q. What methodologies address conflicting data on this compound’s potential drug-drug interactions (DDIs)?

  • Methodological Answer : Use static and dynamic DDI models based on inhibitor/inducer potency ([I]/IC50 or [I]/Ki ratios). For example, ketoconazole (CYP3A inhibitor) showed 95% inhibition in vitro—suggesting significant DDI risk. Compare results with time-dependent inhibition assays to assess irreversible enzyme inactivation .

Data Presentation Guidelines

  • Table 1 : Summary of CYP isoform contributions to this compound formation (adapted from ):

    CYP Isoform% Inhibition (Specific Inhibitor)Vmax (pmol·min⁻¹·pmol⁻¹ P450)Km (µM)
    CYP3A495% (ketoconazole)0.0213.9
    CYP3A580% (troleandomycin)0.02615.2
    CYP2C822% (trimethoprim)0.00078.5
  • Figure 1 : Inhibition profiles of this compound formation by CYP-specific inhibitors (derived from ).

Key Considerations for Rigorous Research

  • Avoid induction of bias : Use blinded data analysis when quantifying metabolite peaks (e.g., LC-MS/MS).
  • Address confounding variables : Normalize metabolic rates to total CYP content in HLMs .
  • Ethical data reporting : Disclose conflicts (e.g., funding sources) and adhere to ICH guidelines for pharmacological studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。